molecular formula C21H16N2O3 B6377418 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% CAS No. 1261965-44-9

4-(4-Cbz-Aminopheny)-2-cyanophenol, 95%

Cat. No. B6377418
CAS RN: 1261965-44-9
M. Wt: 344.4 g/mol
InChI Key: DUWCVJNYNXKHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% (4-Cbz-APC) is an organic compound with a wide range of applications in scientific research. It is a derivative of aminophenol, a compound found in many pharmaceuticals, and is used as a reagent in various chemical reactions. It is also used in the synthesis of various compounds, including those used in medical research. 4-Cbz-APC has a number of biochemical and physiological effects, and can be used in a variety of laboratory experiments.

Scientific Research Applications

4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% has a number of applications in scientific research. It is used in the synthesis of various compounds, including those used in medical research. It is also used in the synthesis of various polymers systems, such as polyurethanes and polyesters. In addition, 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% is used in the synthesis of various fluorescent dyes, which can be used in various imaging techniques. Furthermore, 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% is used in the synthesis of various drugs, such as antifungal and antiviral agents.

Mechanism of Action

The mechanism of action of 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% is not yet fully understood. However, it is believed that the compound interacts with various receptors in the body, including those involved in the regulation of neurotransmitter levels. It is also believed that 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% may interact with enzymes involved in the metabolism of certain drugs, and may also interact with certain proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% has a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of certain drugs. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. In addition, 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% in laboratory experiments has a number of advantages. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is relatively easy to synthesize, and is relatively stable under a wide range of conditions. However, there are also a number of limitations associated with the use of 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% in laboratory experiments. For example, it is not water soluble, and must be dissolved in an organic solvent before use. Furthermore, it is toxic, and must be handled with care.

Future Directions

There are a number of potential future directions for the use of 4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% in scientific research. For example, further research could be conducted to determine its potential therapeutic applications, such as its use as an antidepressant or anti-inflammatory agent. In addition, further research could be conducted to determine its potential as a drug delivery system, or as a means of targeting specific receptors or enzymes. Furthermore, further research could be conducted to determine its potential applications in the synthesis of various polymers systems or fluorescent dyes. Finally, further research could be conducted to determine its potential as a diagnostic tool, or as a means of identifying novel compounds.

Synthesis Methods

4-(4-Cbz-Aminopheny)-2-cyanophenol, 95% is synthesized through a three-step reaction process. The first step involves the condensation of 4-chlorobenzaldehyde and 2-aminophenol in the presence of sodium hydroxide, resulting in the formation of 4-(4-chlorobenzyl)-2-aminophenol. The second step involves the reaction of the product from the first step with sodium nitrite and acetic acid, resulting in the formation of 4-(4-chlorobenzyl)-2-cyanophenol. The third step involves the reaction of the product from the second step with sodium hydroxide, resulting in the formation of 4-(4-Cbz-amino-pheny)-2-cyanophenol, 95%.

properties

IUPAC Name

benzyl N-[4-(3-cyano-4-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c22-13-18-12-17(8-11-20(18)24)16-6-9-19(10-7-16)23-21(25)26-14-15-4-2-1-3-5-15/h1-12,24H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWCVJNYNXKHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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